molecular formula C14H18N6O B1662851 Abacavir CAS No. 136470-78-5

Abacavir

Cat. No. B1662851
M. Wt: 286.33 g/mol
InChI Key: MCGSCOLBFJQGHM-SCZZXKLOSA-N
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Description

Abacavir is an antiviral medicine that prevents human immunodeficiency virus (HIV) from multiplying in your body. It is used to treat HIV, the virus that can cause acquired immunodeficiency syndrome (AIDS). Abacavir is for adults and children who are at least 3 months old . It is not a cure for HIV or AIDS .


Synthesis Analysis

Abacavir is a carbocyclic synthetic nucleoside analogue . Various synthetic methodologies have been used for the synthesis of abacavir . For instance, esters and dipeptides of Abacavir were synthesized containing thiazole amino acid, glycine .


Molecular Structure Analysis

Abacavir is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . In vivo, abacavir sulfate dissociates to its free base, abacavir .


Chemical Reactions Analysis

Abacavir has been associated with several adverse effects including hepatotoxicity, lactic acidosis, and a hypersensitivity reaction . Abacavir samples were subjected to oxidation and subsequently analysed using chromatography with mass detection .


Physical And Chemical Properties Analysis

Abacavir is a deoxy-guanosine base and is metabolized into carbovir triphosphate, the active intracellular agent . The standard procedure for chemical oxidation of abacavir was as follows: Working solutions were prepared for degradation studies with abacavir at a concentration of 1 mmol L −1 (0.335 mg mL −1) .

Safety And Hazards

Abacavir is associated with a hypersensitivity reaction, a systemic illness that can be fatal if abacavir use is continued despite the reaction or if rechallenge occurs in someone who has already experienced the reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Abacavir is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS. It is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . Recent abacavir use and incident cardiovascular disease in contemporary treated people living with HIV . Further studies are recommended to verify the prevalence of HLA-B *57:01 .

properties

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1
Source PubChem
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InChI Key

MCGSCOLBFJQGHM-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO
Source PubChem
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Molecular Formula

C14H18N6O
Source PubChem
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Related CAS

136470-78-5 (Succinate)
Record name Abacavir [INN:BAN]
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DSSTOX Substance ID

DTXSID4046444
Record name Abacavir
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Molecular Weight

286.33 g/mol
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Physical Description

Solid
Record name Abacavir
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Solubility

In water, 77,000 mg/l @ 25 °C, 1.21e+00 g/L
Record name Abacavir
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Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
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Mechanism of Action

Abacavir is a carbocyclic synthetic nucleoside analogue and an antiviral agent. Intracellularly, abacavir is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5'-triphosphate (dGTP). Carbovir triphosphate inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA. Viral DNA growth is terminated because the incorporated nucleotide lacks a 3'-OH group, which is needed to form the 5′ to 3′ phosphodiester linkage essential for DNA chain elongation., Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.
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Product Name

Abacavir

Color/Form

White to off-white solid

CAS RN

136470-78-5, 188062-50-2
Record name Abacavir
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Record name (1S,4R)-4-[2-AMINO-6-(CYCLOPROPYLAMINO)-9H-PURIN-9-YL]-2-CYCLOPENTENE-1-METHANOL
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Melting Point

165 °C
Record name Abacavir
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Record name Abacavir
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57,800
Citations
RH Foster, D Faulds - Drugs, 1998 - search.ebscohost.com
… abacavir plus amprenavir, 7 of 10 who received abacavir plus indinavir, 7 of 9 who received abacavir plus nelfinavir, 7 of 13 who received abacavir … who received abacavir plus ritonavir. …
Number of citations: 153 search.ebscohost.com
GJ Yuen, S Weller, GE Pakes - Clinical pharmacokinetics, 2008 - Springer
… -state abacavir … abacavir exposure over 24 hours was similar following these regimens. Coadministration with food has no significant effect on abacavir exposure; therefore, abacavir …
Number of citations: 172 link.springer.com
PS Hervey, CM Perry - Drugs, 2000 - Springer
… 600mg dose of abacavir resulted in a 41% increase in abacavir AUC) but abacavir does not … Methadone has no effect on the extent of abacavir absorption but abacavir slightly increases …
Number of citations: 177 link.springer.com
PG Clay - Clinical therapeutics, 2002 - Elsevier
… Objectives: This review investigates available data on the abacavir hypersensitivity reaction … the terms abacavir and 1592U89, the investigational new drug designation for abacavir. The …
Number of citations: 172 www.sciencedirect.com
RG Hewitt - Clinical infectious diseases, 2002 - academic.oup.com
… at lower risk of abacavir hypersensitivity. Clinical management involves supportive measures and discontinuation of abacavir therapy. Rechallenge with abacavir in a hypersensitive …
Number of citations: 210 academic.oup.com
M Cruciani, V Zanichelli, G Serpelloni, O Bosco… - Aids, 2011 - journals.lww.com
Background: The use of abacavir (ABC) has been associated with an increased risk of cardiovascular disease in some cohort studies. However, no excess risk of myocardial infarction (…
Number of citations: 196 journals.lww.com
PE Sax, C Tierney, AC Collier, MA Fischl… - … England Journal of …, 2009 - Mass Medical Soc
… in the abacavir–lamivudine group … abacavir–lamivudine group versus 26 (7%) in the tenofovir DF–emtricitabine group. The time to the first adverse event was also shorter in the abacavir…
Number of citations: 417 www.nejm.org
M Cruciani, C Mengoli, M Malena… - Journal of …, 2014 - academic.oup.com
… weeks of abacavir exposure compared … abacavir-containing or non-abacavir-containing. Exposure to any possible formulation of abacavir was considered, including double (abacavir …
Number of citations: 25 academic.oup.com
EJ Phillips, GA Wong, R Kaul, K Shahabi, DA Nolan… - Aids, 2005 - journals.lww.com
… Furthermore, that 86% of abacavir PT-positive patients in our study carried the Hsp70-Hom variant compared with only 9% of abacavir-tolerant controls supports recent work suggesting …
Number of citations: 186 journals.lww.com
A Graul, PA Leeson, J Castaner - Drugs of the Future, 1998 - access.portico.org
… Chronic administration of abacavir for 30 days in CD-1 mice (110, 220 or 1000 mg/kg/day po… were related to abacavir dosing. In spite of its good brain penetration, abacavir did not …
Number of citations: 13 access.portico.org

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